Methyl 3-methoxy-5-(methylthio)thiophene-2-carboxylate
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Overview
Description
Methyl 3-methoxy-5-(methylthio)thiophene-2-carboxylate is a fascinating compound with a complex name. Let’s break it down:
Methyl: Refers to the methyl group (CH₃).
3-methoxy: Indicates a methoxy group (-OCH₃) attached at position 3 on the thiophene ring.
5-(methylthio): Signifies a methylthio group (-SCH₃) at position 5.
Thiophene-2-carboxylate: The core structure consists of a thiophene ring with a carboxylate group (-COO⁻) at position 2.
Preparation Methods
Synthetic Routes:: Several synthetic methods lead to this compound. Notably:
Condensation Reactions: Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are common approaches. For instance
Industrial Production:: Details on industrial-scale production methods are scarce, but research laboratories often employ similar synthetic routes.
Chemical Reactions Analysis
Reactivity::
Oxidation: The thiophene ring can undergo oxidation reactions.
Substitution: Various substitution reactions occur at different positions.
Common Reagents and Conditions:
Major Products:: The specific products depend on the reaction conditions and substituents. Examples include methylthio-substituted thiophenes and their derivatives.
Scientific Research Applications
Chemistry::
Building Blocks: Used in the synthesis of more complex molecules.
Materials Science: Thiophene derivatives find applications in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Anticancer Properties: Some thiophene-based compounds exhibit anticancer activity.
Anti-Inflammatory and Antimicrobial Effects: Thiophene derivatives possess anti-inflammatory and antimicrobial properties.
Mechanism of Action
The precise mechanism remains context-dependent. interactions with molecular targets (e.g., enzymes, receptors) likely underlie its effects.
Comparison with Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: Used as a voltage-gated sodium channel blocker and dental anesthetic in Europe.
Properties
Molecular Formula |
C8H10O3S2 |
---|---|
Molecular Weight |
218.3 g/mol |
IUPAC Name |
methyl 3-methoxy-5-methylsulfanylthiophene-2-carboxylate |
InChI |
InChI=1S/C8H10O3S2/c1-10-5-4-6(12-3)13-7(5)8(9)11-2/h4H,1-3H3 |
InChI Key |
SJQIJNIIRLGYSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(SC(=C1)SC)C(=O)OC |
Origin of Product |
United States |
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